molecular formula C13H16O3S B14171906 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one CAS No. 923001-97-2

1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one

Cat. No.: B14171906
CAS No.: 923001-97-2
M. Wt: 252.33 g/mol
InChI Key: CLYYHXYJTQVGNL-UHFFFAOYSA-N
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Description

1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2-methylbenzene (toluene) followed by a series of reactions to introduce the hexenone moiety. One common method involves the following steps:

    Sulfonylation: Toluene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.

    Formation of the Hexenone Chain: The sulfonic acid derivative is then subjected to a Friedel-Crafts acylation reaction with hex-5-en-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfonic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one largely depends on its interaction with biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hexenone moiety may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

  • 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(2-Methylbenzene-1-sulfonyl)pent-4-en-2-one

Uniqueness: 1-(2-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl group and the hexenone chain, which can influence its reactivity and interaction with other molecules. The presence of the 2-methyl group on the benzene ring can also affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.

Properties

CAS No.

923001-97-2

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

1-(2-methylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C13H16O3S/c1-3-4-8-12(14)10-17(15,16)13-9-6-5-7-11(13)2/h3,5-7,9H,1,4,8,10H2,2H3

InChI Key

CLYYHXYJTQVGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CC(=O)CCC=C

Origin of Product

United States

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